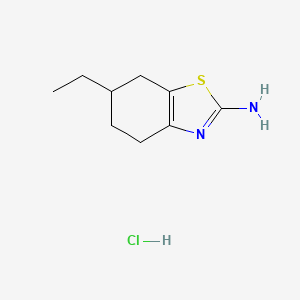![molecular formula C11H15Cl2N3 B1521228 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride CAS No. 1181457-75-9](/img/structure/B1521228.png)
1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride
説明
“1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride” is a chemical compound with the molecular weight of 260.17 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14;;/h2-7H,8,12H2,1H3;2*1H . This indicates the presence of a pyrazole ring attached to a methylphenyl group. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 260.17 .科学的研究の応用
Synthesis of Novel Compounds
Research has shown that pyrazolone derivatives, which include compounds like 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride, are crucial in the synthesis of various novel compounds. For instance, Jadeja et al. (2007) synthesized a series of novel bidentate pyrazolone-based Schiff base ligands, highlighting the compound's utility in creating complex structures with potential catalytic and material applications Jadeja & Shah, 2007.
Corrosion Inhibition
Pyrazolone derivatives are also explored for their corrosion inhibition properties. Yadav et al. (2016) studied the corrosion inhibition performance of pyranopyrazole derivatives on mild steel in acidic solutions, indicating that such compounds can effectively protect industrial materials from corrosion Yadav, Gope, Kumari, & Yadav, 2016.
Antimicrobial and Anticoccidial Activities
Compounds derived from pyrazolone have been evaluated for their antimicrobial and anticoccidial activities. Georgiadis (1976) synthesized derivatives that showed significant activity against microbial pathogens and coccidia, suggesting potential applications in developing new antimicrobial agents Georgiadis, 1976.
Material Science and Photovoltaic Applications
The structural and electronic properties of pyrazolone derivatives make them suitable for material science applications, including photovoltaics. Tamer et al. (2016) synthesized and characterized a pyrazolone derivative, highlighting its stable molecular structure and potential in nonlinear optical properties, which are crucial for photovoltaic applications Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016.
Drug Discovery and Pharmacological Evaluation
The diverse chemical structure of pyrazolone derivatives allows for their evaluation in drug discovery, particularly as potential anti-cancer and antihyperglycemic agents. Studies have synthesized and evaluated such compounds, revealing promising pharmacological activities and expanding the scope of therapeutic applications Patel, Sharma, Vala, Lagunes, Puerta, Padrón, Rajani, & Patel, 2019.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14;;/h2-7H,8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQVHGVCNRHPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
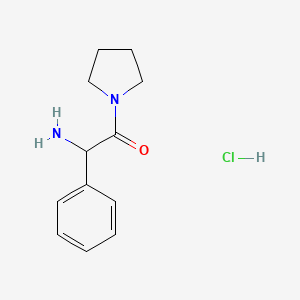
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
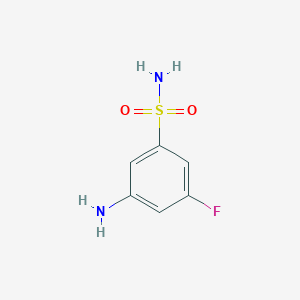



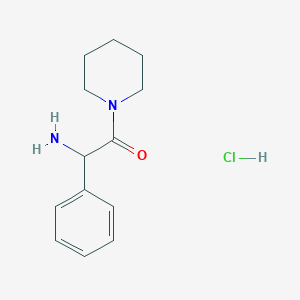

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

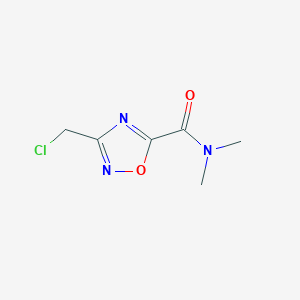
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
